Propolin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H30O7 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[3,4-dihydroxy-5-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H30O7/c1-14(5-4-8-25(2,3)31)6-7-15-9-16(10-20(29)24(15)30)21-13-19(28)23-18(27)11-17(26)12-22(23)32-21/h6,9-12,21,26-27,29-31H,4-5,7-8,13H2,1-3H3/b14-6+/t21-/m0/s1 |
InChI Key |
WCDJIWAYGSJPBT-LDEBPVJWSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)CCCC(C)(C)O |
Synonyms |
propolin B |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the optimal methods for isolating and purifying Propolin B from natural sources, and how do extraction solvents influence yield and purity?
- Methodological Answer : this compound, a bioactive prenylated flavonoid, is typically isolated using solvent extraction (e.g., ethanol, hexane) followed by chromatographic techniques like HPLC or column chromatography. Ethanol-water mixtures (70–80% ethanol) are preferred for balancing polarity and solubility, maximizing yield while minimizing co-extraction of non-target compounds . Purity (>95%) is verified via NMR and LC-MS, with solvent choice critically impacting the removal of waxes and terpenoids .
Q. How is this compound structurally characterized, and what analytical techniques are essential for confirming its identity?
- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:
- UV-Vis : Identifies flavonoid absorption bands (λ~260–360 nm).
- NMR (1H, 13C, 2D-COSY) : Confirms prenyl group positioning and aromatic substitution patterns.
- HR-MS : Validates molecular formula (e.g., C₂₅H₂₈O₄) and fragmentation patterns.
- X-ray crystallography (if crystalline): Provides definitive stereochemical data. Cross-referencing with existing spectral libraries is mandatory for novel derivatives .
Q. What in vitro assays are most reliable for assessing this compound’s antioxidant activity, and how should controls be designed?
- Methodological Answer : Standard assays include DPPH radical scavenging, FRAP, and ORAC. Controls must include:
- Positive controls : Trolox or ascorbic acid at varying concentrations.
- Negative controls : Solvent-only (e.g., DMSO) to exclude interference.
- Sample replicates : Triplicate measurements to ensure reproducibility. IC₅₀ values should be normalized to compound purity and compared against reference antioxidants .
Advanced Research Questions
Q. How can contradictory findings in this compound’s anti-inflammatory mechanisms (e.g., NF-κB vs. MAPK pathway dominance) be resolved experimentally?
- Methodological Answer : Contradictions arise from cell-type specificity or concentration-dependent effects. To resolve this:
- Dose-response profiling : Test this compound across a wide range (0.1–100 μM) in primary macrophages (e.g., RAW 264.7) vs. epithelial cells.
- Pathway inhibition assays : Use siRNA knockdown or pharmacological inhibitors (e.g., BAY 11-7082 for NF-κB, U0126 for MAPK) to isolate signaling nodes.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map temporal pathway activation .
Q. What experimental designs are recommended to evaluate this compound’s synergistic effects with conventional chemotherapeutic agents?
- Methodological Answer : Use combinatorial index (CI) analysis via the Chou-Talalay method:
- Fixed-ratio testing : Combine this compound with cisplatin/doxorubicin at non-toxic doses (e.g., IC₁₀–IC₂₀).
- Synergy metrics : CI < 1 indicates synergy; validate via apoptosis assays (Annexin V/PI) and caspase-3 activation.
- Mechanistic cross-talk : Assess P-glycoprotein inhibition (calcein-AM assay) to rule out efflux-mediated resistance .
Q. How should researchers address discrepancies in this compound’s bioavailability data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often stem from poor solubility or first-pass metabolism. Strategies include:
- Formulation optimization : Nanoemulsions or liposomes to enhance aqueous solubility.
- Pharmacokinetic (PK) studies : Plasma concentration-time profiling (LC-MS/MS) in rodents, comparing oral vs. intravenous administration.
- Metabolite identification : Use liver microsomes or hepatocytes to track phase I/II metabolism .
Data Contradiction Analysis
Q. What statistical approaches are suitable for reconciling variability in this compound’s cytotoxic IC₅₀ values across cancer cell lines?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥5 independent studies; apply random-effects models to account for heterogeneity.
- Sensitivity analysis : Stratify by cell lineage (e.g., breast vs. lung cancer) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
- Multivariate regression : Identify covariates (e.g., ROS levels, p53 status) influencing potency .
Experimental Design Tables
| Conflicting Findings | Resolution Strategy |
|---|---|
| NF-κB vs. MAPK dominance | Cell-type-specific pathway inhibition assays |
| In vitro vs. in vivo PK | Nanoemulsion optimization + metabolite ID |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
